5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid
Overview
Description
5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H11NO3S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring attached to a thiophene ring via a methylene bridge . The pyrrolidine ring carries a carboxylic acid group and a ketone group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, they can undergo Michael addition reactions with 4-alkyl-substituted 4-oxo-2-enoates .Scientific Research Applications
Spectroscopic Properties and Quantum Mechanical Study
The spectroscopic properties of closely related compounds to 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid have been investigated using various techniques like FT-IR, NMR, UV, and quantum chemical methods. These studies focus on properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).
Antibacterial Applications
Derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, structurally similar to this compound, have been synthesized for potential use as antibacterial drugs. They have shown moderate to good activity against gram-positive and gram-negative bacteria (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).
Formation of Novel Bicyclic Systems
A one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids, among others, leads to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. The biological activity of these synthesized compounds has been predicted (Kharchenko, Detistov, & Orlov, 2008).
Synthesis and Immunostimulant Activity
Compounds structurally related to this compound have been synthesized and tested for immunostimulant activity. The relationship between their structure and activity has been explored (Magni, Signorelli, & Bocchiola, 1994).
Fluorescence Properties in Carbon Dots
Organic fluorophores structurally similar to this compound have been identified as the main ingredients and fluorescence origins of carbon dots. This insight expands potential applications in fluorescence and imaging (Shi et al., 2016).
Molecular Interactions and Crystal Structures
Studies on compounds structurally similar to this compound have explored their molecular interactions and crystal structures. These studies contribute to understanding the properties of these compounds in different states (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).
Synthesis of Related Compounds
Research into the synthesis of compounds related to this compound includes methods such as redox-annulations and the study of the properties of the resulting compounds. This research is crucial for the development of new synthetic pathways (Kang, Richers, Sawicki, & Seidel, 2015).
Properties
IUPAC Name |
5-oxo-1-(thiophen-3-ylmethyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-9-3-8(10(13)14)5-11(9)4-7-1-2-15-6-7/h1-2,6,8H,3-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSAVTUDWAUDRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CSC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210840 | |
Record name | 5-Oxo-1-(3-thienylmethyl)-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201210840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845546-26-1 | |
Record name | 5-Oxo-1-(3-thienylmethyl)-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845546-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxo-1-(3-thienylmethyl)-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201210840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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